molecular formula C10H21NO B12097377 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol

Cat. No.: B12097377
M. Wt: 171.28 g/mol
InChI Key: ODMZGBSTLIGQAW-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with 1-aminopropan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,12)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

ODMZGBSTLIGQAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(C)CN)O

Origin of Product

United States

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